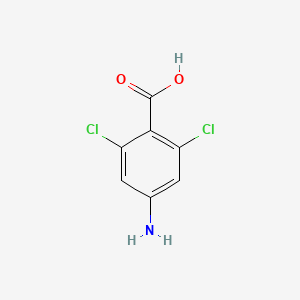

4-Amino-2,6-dichlorobenzoic acid

説明

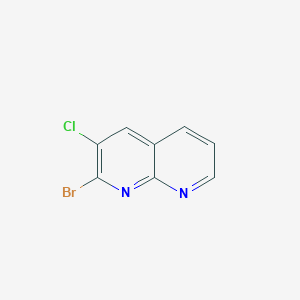

4-Amino-2,6-dichlorobenzoic acid is a chemical compound with the molecular formula C7H4Cl2O2 . It is used as a reagent during the synthesis of various derivatives .

Synthesis Analysis

The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 4-Amino-2,6-dichlorobenzoic acid, was reported to be synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

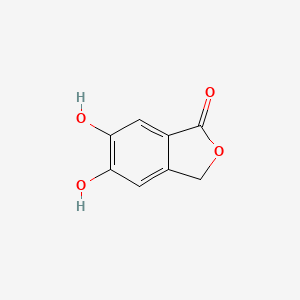

The molecular structure of 4-Amino-2,6-dichlorobenzoic acid consists of a benzoic acid core with two chlorine atoms and one amino group attached to the benzene ring .科学的研究の応用

Environmental Bioremediation

4-Amino-2,6-dichlorobenzoic acid (4-ADCB) is implicated in environmental bioremediation, particularly in the degradation of micropollutants in groundwater. A study by Raes et al. (2019) explored the role of Aminobacter sp. MSH1 in the biodegradation of 2,6-dichlorobenzamide (BAM) into 2,6-dichlorobenzoic acid (2,6-DCBA), which is structurally related to 4-ADCB. This microorganism utilizes BAM as a sole carbon, nitrogen, and energy source, highlighting the potential of 4-ADCB-related compounds in bioremediation processes for drinking water treatment plants (Raes et al., 2019).

Chemical Synthesis and Characterization

4-ADCB serves as a key component in the synthesis of various chemical compounds. For instance, Sieber (1987) described a method for esterification of Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene using 2,6-dichlorobenzoyl chloride, which is related to 4-ADCB. This method, free from side reactions like racemization, highlights the utility of 4-ADCB derivatives in synthesizing complex organic compounds (Sieber, 1987).

Photodecomposition Studies

The photodecomposition of chlorobenzoic acids, including compounds related to 4-ADCB, has been studied by Crosby and Leitis (1969). Their research on ultraviolet irradiation of chlorobenzoic acids in aqueous solutions led to the formation of hydroxybenzoic acids and benzoic acid, demonstrating the photochemical reactivity of these compounds (Crosby & Leitis, 1969).

Crystallography and Material Science

In the field of crystallography and material science, 4-ADCB derivatives have been examined. Rajam et al. (2018) designed cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and various carboxylic acids. This research provided insights into the structural and bonding properties of these compounds, which are crucial for material science applications (Rajam et al., 2018).

将来の方向性

Future research could focus on further exploring the synthesis, properties, and potential applications of 4-Amino-2,6-dichlorobenzoic acid. For instance, a study on phase transitions equilibria of five dichlorinated substituted benzenes aimed to determine the thermodynamic properties of these compounds, which could be relevant for 4-Amino-2,6-dichlorobenzoic acid .

作用機序

Target of Action

It’s worth noting that similar compounds, such as 2,6-dichlorobenzoic acid, have been used in the synthesis of various pharmaceuticals , suggesting potential interactions with a variety of biological targets.

Biochemical Pathways

For instance, certain dichlorobenzoic acids have been associated with the biosynthesis of abscisic acid, a plant hormone .

Pharmacokinetics

Similar compounds have been shown to have high gi absorption and are capable of crossing the blood-brain barrier .

Result of Action

It’s worth noting that similar compounds have been associated with cytotoxicity and pro-oxidative effects in certain cell lines .

特性

IUPAC Name |

4-amino-2,6-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMLFJXZSWXTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Benzyloxy)benzyl]-2,4-diaminopyrimidine](/img/structure/B3178324.png)